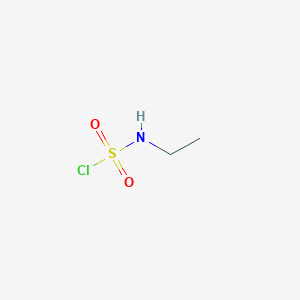
2-Etoxi-4,6-dihidroxipirimidina
Descripción general
Descripción
2-Ethoxy-4,6-dihydroxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Aplicaciones Científicas De Investigación
2-Ethoxy-4,6-dihydroxypyrimidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Industry: The compound is used in the production of herbicides and other agrochemicals.
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that pyrimidine derivatives can inhibit certain enzymes and interact with various receptors, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in nucleoside transport and can have improved in vivo pharmacokinetic properties .
Pharmacokinetics
It is known that pyrimidine derivatives can have improved in vivo pharmacokinetic properties .
Result of Action
It is known that pyrimidine derivatives can inhibit immune-activated nitric oxide production .
Análisis Bioquímico
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxy-4,6-dihydroxypyrimidine can be synthesized through a multi-step process. One common method involves the reaction of O-ethylisourea with dimethyl malonate in the presence of a methoxide base. The reaction typically occurs in a methanol solvent at temperatures below 30°C. The product is initially obtained as a salt, which can be protonated with an acid to yield neutral 2-ethoxy-4,6-dihydroxypyrimidine .
Industrial Production Methods
In industrial settings, the synthesis of 2-ethoxy-4,6-dihydroxypyrimidine often involves a one-pot two-step method. This process starts with urea as the raw material, which undergoes cyclization to form the desired compound. The intermediate product is then reacted with trifluoromethanesulfonic anhydride and a fluorinating agent to produce the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4,6-dihydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Common substitution reactions involve halogenation, where the hydroxyl groups are replaced by halogens.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Phosphorus oxychloride is used for chlorination, followed by substitution with potassium fluoride at elevated temperatures.
Major Products
The major products formed from these reactions include 2-ethoxy-4,6-dichloropyrimidine and 2-ethoxy-4,6-difluoropyrimidine, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Similar in structure but with an amino group instead of an ethoxy group.
2-Methoxy-4,6-dihydroxypyrimidine: Contains a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-4,6-dihydroxypyrimidine is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
2-ethoxy-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6-7-4(9)3-5(10)8-6/h3H,2H2,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFQKMFFPFLHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436610 | |
| Record name | 2-Ethoxy-4,6-dihydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61636-08-6 | |
| Record name | 2-Ethoxy-6-hydroxy-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61636-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-6-hydroxy-4(3H)-pyrimidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061636086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-4,6-dihydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-6-hydroxypyrimidin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-ethoxy-4,6-dihydroxypyrimidine in pesticide synthesis?
A1: 2-Ethoxy-4,6-dihydroxypyrimidine serves as a crucial intermediate compound in the synthesis of certain pesticides. Research indicates that using ethanol containing hydrogen chloride and cyanamide as starting materials, under specific reaction conditions, can efficiently produce 2-ethoxy-4,6-dihydroxypyrimidine []. This method is considered advantageous for synthesizing high-efficiency, low-toxicity, and low-residue pesticides.
Q2: What is the optimal synthetic route for producing 2-ethoxy-4,6-difluoropyrimidine from 2-ethoxy-4,6-dihydroxypyrimidine?
A2: The research highlights a two-step synthesis of 2-ethoxy-4,6-difluoropyrimidine from 2-ethoxy-4,6-dihydroxypyrimidine []. Initially, 2-ethoxy-4,6-dihydroxypyrimidine undergoes chlorination with phosphorus oxychloride, followed by fluorination using potassium fluoride. Optimization studies revealed that specific reaction conditions, including molar ratios, temperatures, and reaction times, significantly influence the yield and purity of the final product. This optimized method resulted in a 75% yield and 98% purity of 2-ethoxy-4,6-difluoropyrimidine [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)









